

Application Notes and Protocols: Wy-49051 in a Histamine-Induced Lethality Model

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Compound of Interest

Compound Name: Wy 49051

Cat. No.: B15611546

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Introduction

Wy-49051 is a potent and orally active histamine H1 receptor antagonist. It has demonstrated significant protective effects in preclinical models of histamine-induced physiological responses. This document provides detailed application notes and experimental protocols for evaluating the efficacy of Wy-49051 in a histamine-induced lethality model in guinea pigs. The provided information is intended to guide researchers in the design and execution of similar in vivo studies for the assessment of antihistaminic compounds.

Mechanism of Action

Wy-49051 exerts its pharmacological effects by acting as an antagonist at the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, causes a cascade of downstream signaling events upon binding to the H1 receptor. In systemic anaphylaxis, this can lead to severe bronchoconstriction, vasodilation, and increased vascular permeability, ultimately resulting in cardiovascular collapse and death. Wy-49051 competitively blocks the binding of histamine to the H1 receptor, thereby attenuating these downstream effects and protecting against histamine-induced lethality. The compound also exhibits a high affinity for the $\alpha 1$ adrenergic receptor.^[1]

Data Presentation

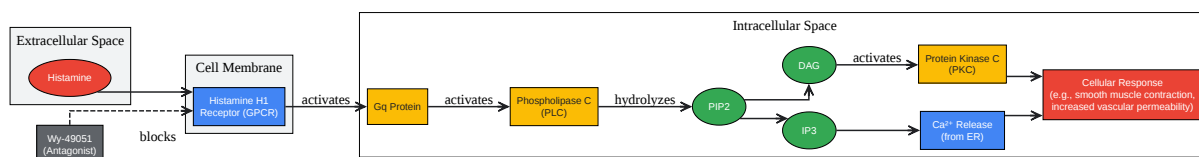
The efficacy of Wy-49051 in preventing histamine-induced lethality in guinea pigs has been quantified by determining its median effective dose (ED50) via different routes of administration.

Route of Administration	ED50 (mg/kg)
Oral (p.o.)	1.91 ^[1]
Intraperitoneal (i.p.)	0.70 ^[1]
Intravenous (i.v.)	0.01 ^[1]

Table 1: Efficacy of Wy-49051 in Preventing Histamine-Induced Lethality in Guinea Pigs^[1]

Signaling Pathway

The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. This pathway is central to the physiological effects of histamine that are counteracted by Wy-49051.



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Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Wy-49051.

Experimental Protocols

The following protocols are designed to assess the protective effect of Wy-49051 against histamine-induced lethality in guinea pigs.

Animal Model

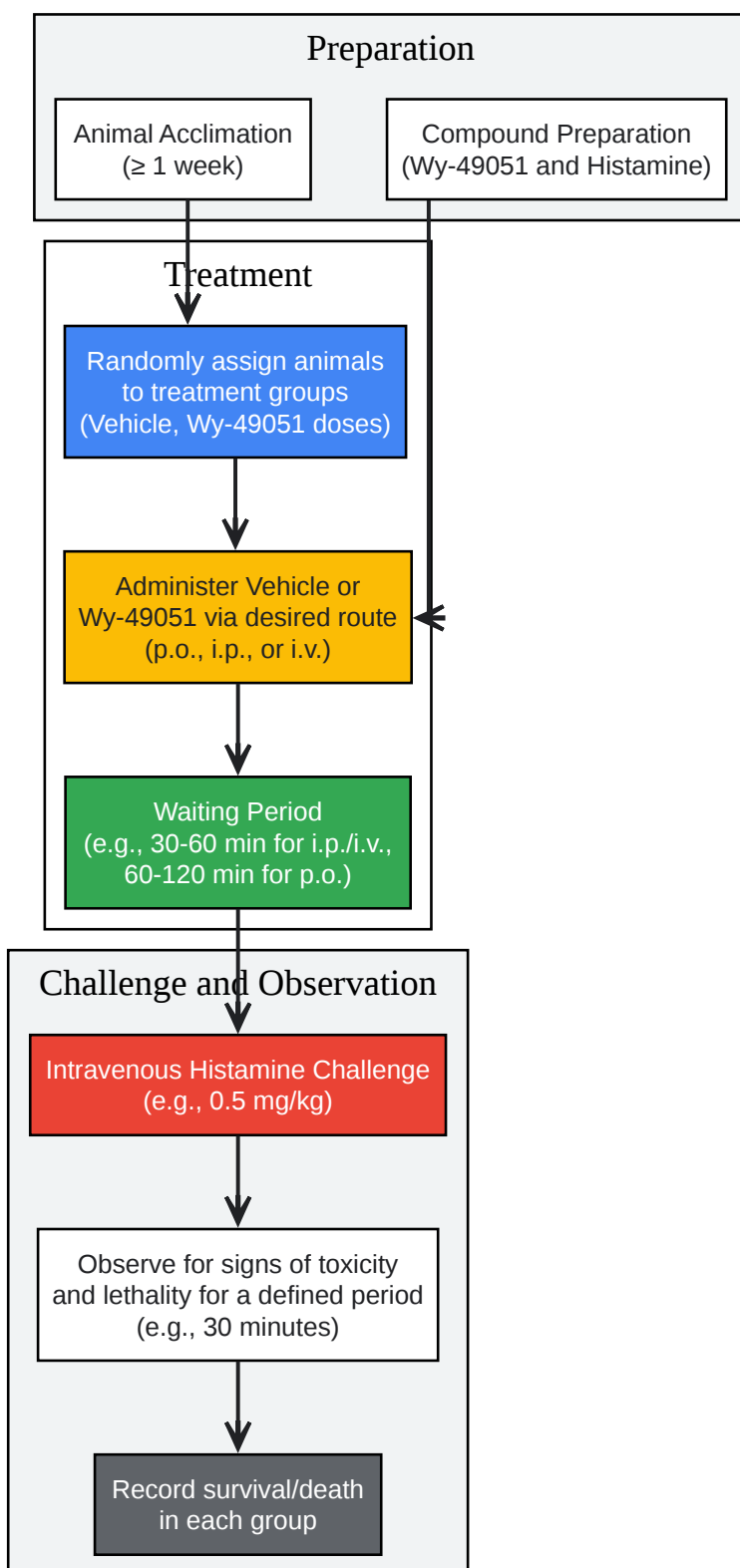
- Species: Guinea Pig (e.g., Hartley strain)
- Weight: 300-400 g
- Sex: Male or female (use of a single sex is recommended to reduce variability)
- Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation.
- Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Preparation of Compounds

- Wy-49051:
 - For oral administration (p.o.), suspend Wy-49051 in a suitable vehicle such as 0.5% methylcellulose or 1% gum tragacanth in distilled water.
 - For intraperitoneal (i.p.) and intravenous (i.v.) administration, dissolve Wy-49051 in a sterile, isotonic saline solution. The use of a solubilizing agent may be necessary and should be validated to ensure it does not interfere with the experimental outcome.
- Histamine Dihydrochloride:
 - Prepare a stock solution of histamine dihydrochloride in sterile, pyrogen-free saline. The concentration should be calculated based on the free base of histamine.
 - The lethal dose (LD50) of intravenously administered histamine in guinea pigs is approximately 0.18 mg/kg.^[1] A dose of at least twice the LD50 is recommended to ensure a consistent lethal challenge. A commonly used challenge dose is in the range of 0.4-0.6 mg/kg.

Experimental Workflow

The following diagram outlines the general experimental procedure.



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Caption: General experimental workflow for assessing the efficacy of Wy-49051.

Detailed Protocol for Histamine-Induced Lethality

- Animal Grouping: Randomly divide the guinea pigs into groups of at least 6-8 animals per group. Include a vehicle control group and several dose groups for Wy-49051.
- Pre-treatment:
 - Administer the vehicle or the predetermined doses of Wy-49051 via the chosen route of administration (p.o., i.p., or i.v.).
 - The pre-treatment time will vary depending on the route of administration to allow for drug absorption and distribution. Suggested times are 30-60 minutes for i.p. and i.v. administration, and 60-120 minutes for oral administration.
- Histamine Challenge:
 - Following the pre-treatment period, administer a lethal dose of histamine dihydrochloride (e.g., 0.5 mg/kg) intravenously via a suitable vein (e.g., marginal ear vein or saphenous vein).
- Observation:
 - Immediately after the histamine challenge, observe the animals continuously for a predefined period, typically 30 minutes.
 - Record the time to onset of severe symptoms and the time of death for each animal.
 - Signs of histamine toxicity leading to lethality include severe bronchoconstriction (gasping for air), convulsions, and cardiovascular collapse.
 - Death is determined by the cessation of respiration and heartbeat.
- Data Analysis:
 - For each group, calculate the percentage of animals that survive the histamine challenge.
 - The ED50, the dose of Wy-49051 that protects 50% of the animals from lethality, can be calculated using statistical methods such as probit analysis.

Conclusion

The histamine-induced lethality model in guinea pigs is a robust and reliable method for evaluating the in vivo efficacy of H1 receptor antagonists like Wy-49051. The data presented demonstrates the potent protective effects of Wy-49051 when administered via various routes. The detailed protocols provided herein offer a framework for the preclinical assessment of novel antihistaminic compounds, contributing to the development of new therapies for allergic and inflammatory conditions.

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References

- 1. Recombinant human diamine oxidase prevents hemodynamic effects of continuous histamine infusion in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
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